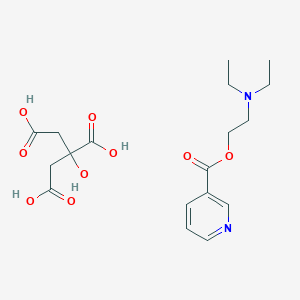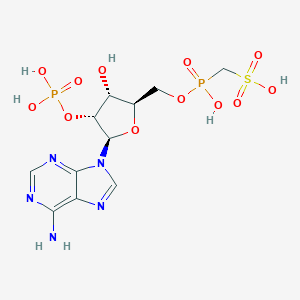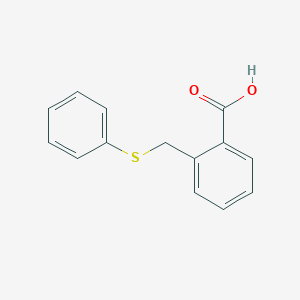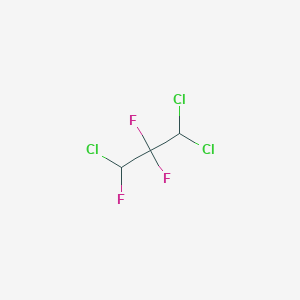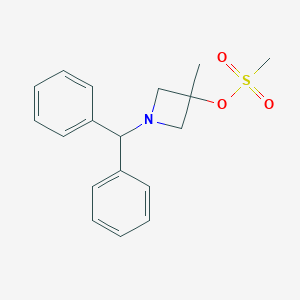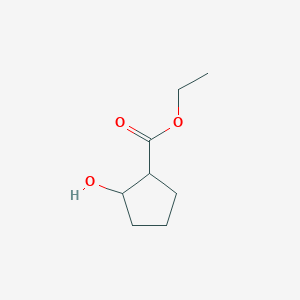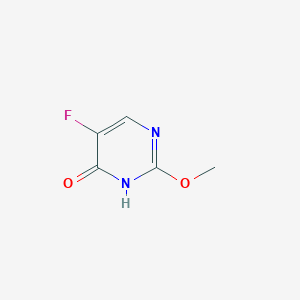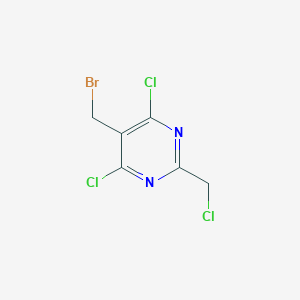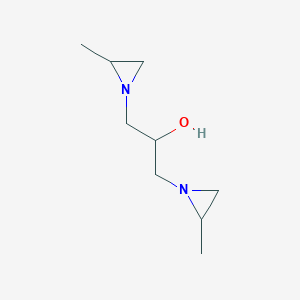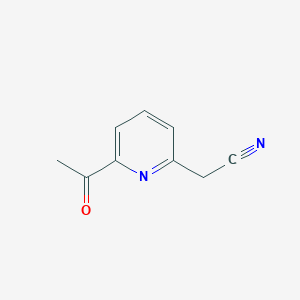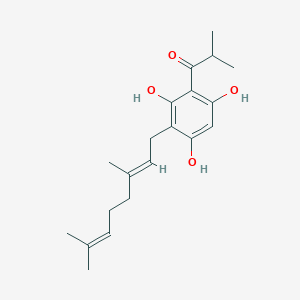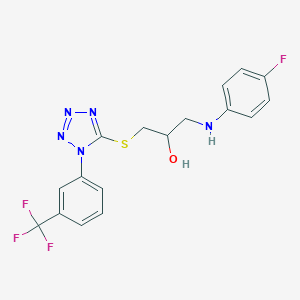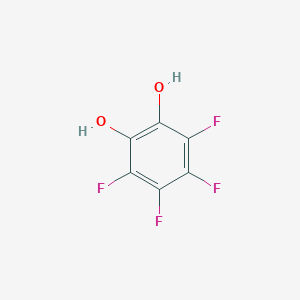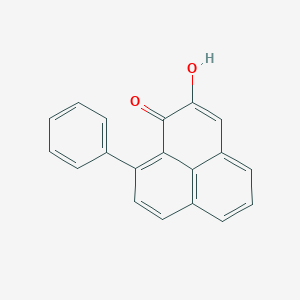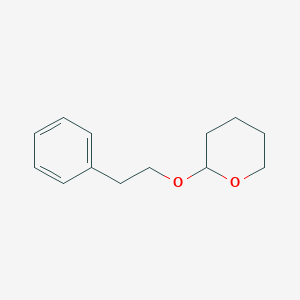
Tetrahydro-2-(2-phenylethoxy)-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-(2-phenylethoxy)-2H-pyran, also known as TPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research fields. TPEP is a pyran derivative that possesses unique chemical properties, making it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is not fully understood, but it is believed to act as a Lewis acid catalyst, facilitating various chemical reactions. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess antioxidant properties, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-2-(2-phenylethoxy)-2H-pyran can inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Tetrahydro-2-(2-phenylethoxy)-2H-pyran has also been shown to possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-2-(2-phenylethoxy)-2H-pyran possesses several advantages as a research tool, including its high purity and ease of synthesis. However, Tetrahydro-2-(2-phenylethoxy)-2H-pyran also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Tetrahydro-2-(2-phenylethoxy)-2H-pyran. One area of interest is the development of new synthetic methods for Tetrahydro-2-(2-phenylethoxy)-2H-pyran that are more efficient and environmentally friendly. Additionally, there is a need for further studies on the mechanism of action of Tetrahydro-2-(2-phenylethoxy)-2H-pyran and its potential applications in various research fields, including medicine and materials science.
Synthesemethoden
Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be synthesized using a variety of methods, including the reaction of 2-phenylethanol with tetrahydro-2-furanone in the presence of a strong acid catalyst. Another method involves the reaction of 2-phenylethanol with 2,3-epoxybutane in the presence of a Lewis acid catalyst. Both methods produce Tetrahydro-2-(2-phenylethoxy)-2H-pyran in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-(2-phenylethoxy)-2H-pyran has been extensively studied for its potential use in various scientific research fields. One of the most promising applications of Tetrahydro-2-(2-phenylethoxy)-2H-pyran is in the field of organic synthesis. Tetrahydro-2-(2-phenylethoxy)-2H-pyran can be used as a reagent in the synthesis of various organic compounds, including pyridine derivatives and amino acids.
Eigenschaften
CAS-Nummer |
1927-61-3 |
|---|---|
Produktname |
Tetrahydro-2-(2-phenylethoxy)-2H-pyran |
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(2-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)9-11-15-13-8-4-5-10-14-13/h1-3,6-7,13H,4-5,8-11H2 |
InChI-Schlüssel |
YTSCAWRTSJUGJL-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2 |
Andere CAS-Nummern |
1927-61-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



